N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 633318-91-9
VCID: VC4170913
InChI: InChI=1S/C15H17ClN2O3/c1-13(2)14(3)6-7-15(13,21-12(14)20)11(19)18-10-5-4-9(16)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,17,18,19)
SMILES: CC1(C2(CCC1(OC2=O)C(=O)NC3=NC=C(C=C3)Cl)C)C
Molecular Formula: C15H17ClN2O3
Molecular Weight: 308.76

N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

CAS No.: 633318-91-9

Cat. No.: VC4170913

Molecular Formula: C15H17ClN2O3

Molecular Weight: 308.76

* For research use only. Not for human or veterinary use.

N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide - 633318-91-9

Specification

CAS No. 633318-91-9
Molecular Formula C15H17ClN2O3
Molecular Weight 308.76
IUPAC Name N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Standard InChI InChI=1S/C15H17ClN2O3/c1-13(2)14(3)6-7-15(13,21-12(14)20)11(19)18-10-5-4-9(16)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,17,18,19)
Standard InChI Key YQRQKJAIAVDBCC-UHFFFAOYSA-N
SMILES CC1(C2(CCC1(OC2=O)C(=O)NC3=NC=C(C=C3)Cl)C)C

Introduction

Structural Features

  • Bicyclic Framework: The compound contains a bicyclo[2.2.1]heptane framework, which provides a unique three-dimensional arrangement that can influence its chemical reactivity and biological activity.

  • Chlorinated Pyridine Moiety: The presence of a 5-chloropyridin-2-yl group suggests potential interactions with biological targets due to the electron-withdrawing nature of the chlorine substituent, enhancing lipophilicity and possibly bioavailability.

Synthesis Methods

The synthesis of compounds with similar structures typically involves multiple steps, including reactions that form the bicyclic core and introduce the chlorinated pyridine moiety. Specific conditions such as temperature, time, and solvents are crucial for optimizing yield and purity.

Biological Implications

Compounds with similar structures have shown significant biological activity, particularly as inhibitors of specific enzymes or receptors involved in disease pathways. The chlorinated pyridine group may enhance interactions with biological targets, potentially leading to applications in pharmacology.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamideDichlorinated pyridine, bicyclic structureEnhanced lipophilicity and potential biological interactions
2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamideBrominated and chlorinated pyridine, bicyclic structurePotential pharmacological properties
Methyl (5-chloropyridin-2-yl)aminoacetateChlorinated pyridine, simpler structureKnown molecular weight and chemical properties

Potential Applications

Given the structural similarities with other biologically active compounds, N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide may have potential applications in drug development, particularly in targeting specific enzymes or receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator